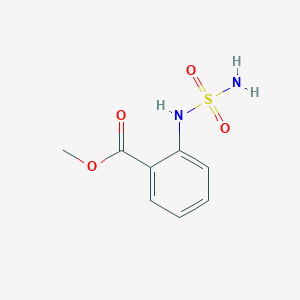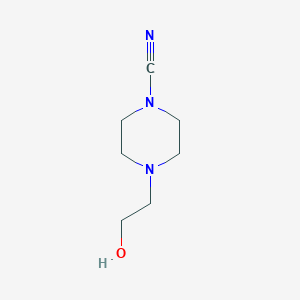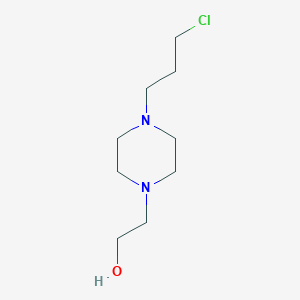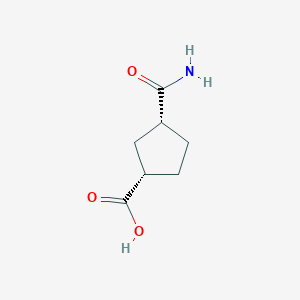amino}benzoate CAS No. 23853-09-0](/img/structure/B139408.png)
Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate” is an organic compound that belongs to the class of 1-benzoylpiperidines . It is also known as DAMPA, which is a Methotrexate analog and an antitumor agent .
Molecular Structure Analysis
The molecular formula of this compound is C15H15N7O2 . The InChI code is 1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) .Physical And Chemical Properties Analysis
This compound is a brownish yellow to orange solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Chemical Synthesis and Molecular Structure
One study discusses the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, emphasizing the methodological advancements in radiolabeling compounds for biological studies. This compound demonstrates specific activity suitable for further pharmacological and biochemical exploration (Taylor et al., 1996).
Biological Activity and Molecular Interactions
Another important study highlights the significance of the side-chain amide carbonyl group in determining the biological activity of methotrexate analogues, including compounds structurally related to Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate. This research offers insights into the molecular basis of drug action and resistance, underscoring the critical role of chemical structure in therapeutic efficacy (Rosowsky & Forsch, 1982).
Supramolecular Structures
Research into hydrogen-bonded supramolecular structures has also been a focus, with studies examining how modifications to benzoate derivatives, including those similar to Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate, influence the formation of one, two, and three-dimensional structures. These findings contribute to our understanding of molecular assembly and its potential applications in nanotechnology and material science (Portilla et al., 2007).
Antimicrobial Properties
The antimicrobial potential of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate derivatives has been investigated, with studies focusing on the synthesis and evaluation of novel compounds for their antibacterial activity. Such research is pivotal in the quest for new therapeutic agents against resistant microbial strains (El-Haggar et al., 2015).
Photopolymerization Processes
Additionally, derivatives of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate have been studied for their role in photopolymerization processes, illustrating the compound's utility in material sciences and engineering. This research explores the photophysical properties of novel compounds, shedding light on their potential industrial applications (Guillaneuf et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
特性
IUPAC Name |
methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFNJDZYIIOJMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299929 |
Source


|
| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |
CAS RN |
23853-09-0 |
Source


|
| Record name | NSC133722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
